The table below summarizes the key physical properties of this compound found in the search results.
| Property | Value | Conditions / Notes |
|---|---|---|
| Density | 0.971 g/cm³ | [1] [2] |
| Refractive Index | Not Found | |
| Boiling Point | 243.3 °C | at 760 mmHg [1] |
| Melting Point | 45-48 °C | (lit.) [1] |
| Flash Point | 115.9 °C | [1] [2] |
| Molecular Formula | C₁₀H₁₂O | [1] [3] [2] |
| Molecular Weight | 148.20 g/mol | [1] [3] [2] |
For the properties where data is unavailable, here are standard experimental protocols researchers can employ.
The standard protocol for determining liquid density is using a pycnometer.
Refractive index is precisely measured with a refractometer.
For a comprehensive analysis, the following workflow outlines the key steps from sample preparation to data verification. This is particularly useful when reference data is scarce.
Workflow for determining the physical properties of this compound, covering preparation, measurement, and analysis.
In the absence of direct data, the following general approach can be used to determine the solubility of a compound like 4-Phenylbutanal in the laboratory.
A general workflow for experimental determination of compound solubility in various solvents.
For your research and drug development work, here are some practical steps and considerations:
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Hazards | Note on this compound |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | -14 | Highly flammable, forms explosive peroxides | A versatile, water-miscible solvent often stabilized with BHT [1]. |
| Dichloromethane (DCM) | 39.6 | None (but can form flammable vapors) | Suspected carcinogen, toxic | A common solvent for reactions and extraction [2]. |
| 1,2-Dichloroethane | 84 | 13 | Flammable, toxic, possibly carcinogenic | Use requires careful hazard review [3]. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 91 | Reproductive toxicity | Listed as a substance of very high concern (SVHC) by ECHA [4]. |
| Cyclohexane | 80.7 | -20 | Flammable | A non-polar solvent [5]. |
The table below summarizes the core identifier and key physical properties of 4-Phenylbutanal:
| Property | Value |
|---|---|
| CAS Registry Number | 18328-11-5 [1] [2] [3] |
| Molecular Formula | C10H12O [1] [4] [2] |
| Average Molecular Weight | 148.20 g/mol [1] [2] [5] |
| IUPAC Name | This compound [1] [3] |
| Boiling Point | 243.3 °C at 760 mmHg [1] [2] |
| Melting Point | 45-48 °C (lit.) [1] |
| Density | 0.971 g/cm³ [1] [2] |
| Flash Point | 115.9 °C [1] [2] |
Synonyms: γ-Phenylbutyraldehyde, Benzenebutanal, 4-Phenylbutyraldehyde [4] [2] [5].
This compound's structure, featuring a reactive aldehyde group separated from a phenyl ring by a two-carbon chain, makes it a valuable intermediate in constructing more complex molecules.
The most documented specific use of this compound is as a reactant in the synthesis of latanoprost [6]. Latanoprost is a prostaglandin analog medication used to treat increased pressure inside the eye (ocular hypertension) and glaucoma [6]. The synthesis involves an organocatalyzed [3+2]-cycloaddition reaction, a powerful method for forming five-membered rings [6].
Beyond this specific application, the aldehyde group of this compound is highly reactive and participates in numerous transformations, making it a versatile precursor. It can be used in:
The diagram below illustrates the central role of this compound's aldehyde group in various synthetic pathways:
Schematic of this compound's reactivity as a synthetic intermediate.
While a comprehensive safety data sheet (MSDS) was not fully available in the search results, some safety information can be noted:
For scientists intending to use this compound, the following points are critical:
The synthesis of 4-phenylbutanal from 4-phenylbutanol represents a fundamental aldehyde preparation process with significant applications in pharmaceutical intermediate synthesis. This chemical transformation involves the oxidation reaction of a primary alcohol (4-phenylbutanol) to the corresponding aldehyde (this compound), which serves as a versatile building block in organic synthesis and drug development. The particular significance of this compound lies in its role as a key precursor in the synthesis of latanoprost, a medication widely used to treat increased intraocular pressure associated with glaucoma [1]. Additionally, this compound finds applications in the preparation of various fine chemicals and specialty materials through further derivatization.
The chemical structures of these compounds reveal their relationship: 4-phenylbutanol (C₁₀H₁₄O) is a primary alcohol featuring a phenyl ring connected to a four-carbon chain terminated with a hydroxyl group, while this compound (C₁₀H₁₂O) is the corresponding aldehyde with the same carbon skeleton but with the terminal hydroxyl group oxidized to a formyl group. This oxidation state change significantly alters the chemical reactivity of the compound, making the aldehyde capable of participating in various condensation, addition, and cyclization reactions that are invaluable in synthetic organic chemistry.
The conversion of 4-phenylbutanol to this compound requires careful reagent selection to achieve the specific oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Among various available methods, pyridinium chlorochromate (PCC) oxidation has been identified as particularly effective for this transformation. PCC is especially suitable for oxidizing primary alcohols to aldehydes because it operates under anhydrous conditions that prevent further oxidation to carboxylic acids. This characteristic makes it superior to many other oxidizing agents that typically yield carboxylic acids as the final product when aqueous conditions are employed.
The reaction mechanism involves the formation of a chromate ester intermediate followed by elimination that generates the carbonyl group. The chemoselectivity of PCC oxidation is excellent, as it primarily targets primary alcohols while leaving other potentially sensitive functional groups intact. This is particularly important in complex molecular settings where functional group compatibility must be maintained throughout the synthetic sequence. The reaction typically proceeds efficiently at room temperature with high yields, making it both practical and economical for laboratory-scale synthesis.
Several strategic considerations must be addressed to optimize this transformation. First, the reaction solvent plays a critical role in determining the reaction rate and yield. Dichloromethane is typically employed due to its ability to dissolve both the starting material and the oxidizing agent while maintaining anhydrous conditions. Second, the reaction progress must be carefully monitored to ensure complete conversion while minimizing side reactions. Thin-layer chromatography (TLC) is the method of choice for monitoring this transformation, as it provides rapid feedback on reaction completion. Finally, product purification requires careful consideration to remove chromium byproducts effectively while minimizing losses of the desired aldehyde.
Table 1: Physicochemical Properties of Starting Material and Product
| Property | 4-Phenylbutanol | This compound |
|---|---|---|
| CAS Number | 3360-41-6 [2] | 18328-11-5 [3] |
| Molecular Formula | C₁₀H₁₄O [2] | C₁₀H₁₂O [3] |
| Molecular Weight | 150.22 g/mol [2] | 148.20 g/mol [3] |
| Boiling Point | 140-142°C at 14 mmHg [2] | 243.3°C at 760 mmHg [3] |
| Density | 0.984 g/mL at 20°C [2] | 0.971 g/cm³ [3] |
| Physical Form | Clear colorless liquid [2] | Crystalline solid [3] |
| Melting Point | Not applicable (liquid) | 45-48°C [3] |
Begin by charging a 250 mL round-bottom flask with 4-phenylbutanol (5.00 g, 33.3 mmol) and anhydrous dichloromethane (100 mL). Equip the flask with a magnetic stir bar and attach a reflux condenser fitted with a drying tube containing calcium chloride to exclude atmospheric moisture.
Activate the stirring mechanism and ensure the starting material is completely dissolved in the dichloromethane. The solution should appear clear and colorless before proceeding.
Carefully add pyridinium chlorochromate (10.8 g, 50.0 mmol, 1.5 equiv) to the reaction mixture in three equal portions over approximately 5 minutes. After each addition, observe the immediate color change to an opaque orange-brown suspension, indicating the initiation of the oxidation process.
After complete addition of the oxidant, maintain vigorous stirring at room temperature (approximately 25°C) for 4-6 hours. Monitor the reaction progress by analytical TLC (silica gel, 30% ethyl acetate in hexanes as eluent, visualization by UV and potassium permanganate stain).
Upon completion (as indicated by disappearance of the starting material spot on TLC), carefully quench the reaction by slowly adding the reaction mixture to a separatory funnel containing diethyl ether (50 mL) and 1M hydrochloric acid (20 mL). Gently swirl the mixture to avoid emulsion formation.
Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether (2 × 30 mL). Combine all organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL) to ensure complete removal of acidic impurities and chromium salts.
Transfer the combined organic layers to an Erlenmeyer flask and dry over anhydrous sodium sulfate for approximately 30 minutes with occasional swirling. Filter the solution through a fluted filter paper to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
Concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C) to obtain the crude product as a pale yellow oil or low-melting solid.
Purify the crude material by flash column chromatography on silica gel using a gradient elution of hexanes to 20% ethyl acetate in hexanes. Collect fractions containing the pure product (as confirmed by TLC) and evaporate the solvent to obtain This compound as a white crystalline solid.
Figure 1: Experimental workflow for the synthesis of this compound from 4-phenylbutanol
Successful synthesis of this compound yields a crystalline solid with a characteristic melting point of 45-48°C [3]. The purity of the final product should be verified through multiple analytical techniques to ensure it meets the required standards for subsequent synthetic applications. The following characterization data provides benchmarks for confirming the identity and purity of the synthesized this compound:
Spectroscopic Data:
Chromatographic Properties:
The described protocol typically provides high chemical yields ranging from 85% to 92% after purification. Several factors influence the yield and purity of the final product, including the quality of starting materials, reaction time, and efficiency of the workup procedure. The following table summarizes key parameters that affect the reaction outcome and provides recommendations for optimization:
Table 2: Reaction Optimization Parameters and Yield Considerations
| Parameter | Optimal Conditions | Effect on Yield | Troubleshooting Tips |
|---|---|---|---|
| Oxidant Equivalents | 1.5 equivalents PCC | Lower equivalents decrease yield; higher equivalents increase impurities | Maintain precise 1.5:1 PCC:alcohol ratio |
| Reaction Time | 4-6 hours | Shorter times lead to incomplete conversion; longer times increase side products | Monitor closely by TLC after 4 hours |
| Solvent Volume | 20 mL per gram of substrate | Too dilute slows reaction; too concentrated causes mixing issues | Maintain 15-25 mL/g concentration range |
| Temperature | 25°C (room temperature) | Higher temperatures accelerate over-oxidation | Use water bath if ambient temperature exceeds 28°C |
| Workup Method | Sequential acid/base washes | Inadequate washing leaves chromium impurities | Extend washing time with vigorous shaking |
This compound serves as a versatile intermediate with particular importance in the pharmaceutical industry. Its primary application is in the synthesis of latanoprost via organocatalyzed [3+2]-cycloaddition reactions [1]. Latanoprost is a prostaglandin analog widely prescribed for reducing intraocular pressure in glaucoma patients, making this synthetic transformation particularly valuable. Beyond this specific application, this compound functions as a key building block for various organic transformations:
The chemical reactivity of this compound stems primarily from the electrophilic character of the aldehyde group, which readily participates in nucleophilic addition reactions. The phenylbutyl chain provides an optimal balance of lipophilicity and conformational flexibility, making derivatives of this compound particularly suitable for biological applications where membrane permeability is required.
The presented protocol details an efficient and reproducible method for converting 4-phenylbutanol to this compound using pyridinium chlorochromate oxidation. This method offers several advantages including mild reaction conditions, excellent chemoselectivity, and high yield of the desired aldehyde product. The step-by-step procedure includes comprehensive instructions for reaction setup, workup, and purification, along with detailed characterization data to verify product quality.
For optimal storage and stability, this compound should be kept under an inert atmosphere in a freezer at -20°C or below to prevent oxidation and degradation [1]. Under these conditions, the compound typically remains stable for extended periods (≥12 months) without significant decomposition. For laboratory use, it is recommended to store the compound in amber vials with tight-fitting caps to exclude light and air, which can promote autoxidation of the aldehyde function to the corresponding carboxylic acid.
4-Phenylbutanal (CAS 18328-11-5) is an organic compound with the molecular formula C10H12O [1] [2] [3]. Its structure, featuring an aldehyde group, makes it a candidate for oxidation to a carboxylic acid or reduction to an alcohol. These transformations are fundamental in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis [4].
The physical properties of this compound are summarized in the table below. This data is essential for reaction planning, calculation of stoichiometry, and product purification.
Table 1: Physical and Chemical Properties of this compound [1] [4] [3]
| Property | Value |
|---|---|
| Molecular Formula | C10H12O |
| Average Mass | 148.20 g/mol |
| Density | 0.971 g/cm³ |
| Melting Point | 45 - 48 °C (lit.) |
| Boiling Point | 243.3 °C at 760 mmHg |
| Flash Point | 115.9 °C |
Redox reactions involve the transfer of electrons between species [5] [6].
These processes always occur simultaneously. The aldehyde group in this compound is the key functional group that undergoes these changes.
While specific protocols for this compound are not available, the following workflow outlines the general approach for conducting and analyzing its redox reactions. This logical sequence ensures a systematic investigation from setup to analysis.
Given the lack of specific methods, the following are generalized protocols based on standard redox chemistry for aldehydes.
Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.
Principle: Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions [7] [6].
Materials:
Procedure:
Safety Notes: Perform the reaction in a fume hood. Wear appropriate PPE. Handle oxidizing agents with care as they can be corrosive and react violently with organic materials.
Objective: To reduce the aldehyde group of this compound to a primary alcohol.
Principle: Aldehydes are reduced to primary alcohols using hydride reducing agents like sodium borohydride (NaBH₄) [5].
Materials:
Procedure:
Safety Notes: Sodium borohydride reacts vigorously with water and acids, liberating hydrogen gas. Addition should be slow and conducted in a fume hood.
For complex redox reactions, the half-reaction method is indispensable [7]. This method involves:
This process is visualized in the following diagram:
The feasibility of a redox reaction can be predicted using standard reduction potentials (E°) [8]. The reaction is thermodynamically favorable if the overall cell potential (E°~cell~) is positive.
Table 2: Selected Standard Reduction Potentials [8]
| Half-Reaction | E° (V) |
|---|---|
| F₂(g) + 2e⁻ → 2F⁻(aq) | +2.866 |
| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.507 |
| Cl₂(g) + 2e⁻ → 2Cl⁻(aq) | +1.35827 |
| O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l) | +1.229 |
| Ag⁺(aq) + e⁻ → Ag(s) | +0.7996 |
| Fe³⁺(aq) + e⁻ → Fe²⁺(aq) | +0.771 |
| I₂(s) + 2e⁻ → 2I⁻(aq) | +0.5355 |
| Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.337 |
| 2H⁺(aq) + 2e⁻ → H₂(g) | 0.000 (Reference) |
This document has outlined the known properties of this compound and general principles for its potential oxidation and reduction. To advance research:
The Norrish-Yang reaction is an intramolecular photochemical process where an excited carbonyl group abstracts a gamma-hydrogen atom to form a 1,4-biradical intermediate, which subsequently undergoes cyclization to produce a cyclobutanol [1] [2]. This reaction is highly valued in synthetic chemistry for constructing complex, sterically hindered ring systems found in natural products and pharmaceuticals.
Key Advantages for Synthesis:
The following protocol is adapted from methodologies used for alkyl 1,2-diketones and related carbonyl systems, detailing the core steps for a solution-phase reaction [3] [1].
The tables below summarize critical parameters from analogous Norrish-Yang reactions to guide your experimental design. The data highlights the influence of the reaction medium and physical state on the reaction's regioselectivity.
Table 1: Photocyclization in Various Solvents (for a model alkyl 1,2-diketone) [3]
| Entry | Medium | Temperature (°C) | Time (h) | Product Ratio (2/3/4) | Overall Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzene | r.t. | 3 | 72/22/6 | 92 |
| 2 | CDCl₃ | 25 | 2 | 78/20/2 | 81 |
| 3 | Acetonitrile | 25 | 3.5 | 69/25/6 | 81 |
| 4 | tert-Butanol | 30 | 3.5 | 75/21/4 | 82 |
| 5 | Diethyl Ether | -90 | 4.5 | 83/13/4 | 84 |
| 6 | [BMIm]OTf (Ionic Liquid) | 25 | 4 | 52/41/7 | 72 |
Table 2: Solid-State vs. Solution Photocyclization [3]
| Entry | Medium / Polymorph | Temperature (°C) | Time (h) | Product Ratio (2/3/4) | Overall Yield (%) |
|---|---|---|---|---|---|
| 7 | Benzene (Solution) | r.t. | 3 | 72/22/6 | 92 |
| 8 | Polymorph 1A (Crystal) | 25 | 9 | 0/100/0 | 92 |
| 9 | Polymorph 1B (Crystal) | 25 | 30 | 10/90/0 | 93 |
The following diagram illustrates the mechanism of the Norrish-Yang reaction and a generalized experimental workflow.
Diagram 1: Simplified Mechanism of the Norrish-Yang Photocyclization. The key steps are photon absorption, intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a 1,4-biradical, and final ring closure.
Diagram 2: General Experimental Workflow for Norrish-Yang Photocyclization.
The protocols and data presented here are derived from studies on related carbonyl systems, primarily 1,2-diketones. This compound is a monoketone, and its photochemical behavior may differ. You should expect and design experiments to account for potential competing pathways, most notably the Norrish type II fragmentation, which is a dominant side reaction in monoketones, leading to an alkene and an enol [3] [2]. Preliminary small-scale exploratory reactions are strongly recommended to optimize conditions specifically for this compound.
4-Phenylbutanal (CAS 18328-11-5) is a valuable intermediate in organic synthesis and drug development, notably used in the synthesis of latanoprost [1]. This application note details a robust synthetic route to this compound employing a Grignard reaction between phenethyl magnesium bromide and ethylene oxide, followed by a subsequent oxidation step [2]. The provided protocol emphasizes the critical anhydrous conditions required for Grignard chemistry and offers a comprehensive guide for researchers to reproduce this synthesis reliably.
The synthesis is achieved in a two-step, one-pot sequence beginning with the formation of the Grignard reagent from 2-phenylethyl bromide and magnesium metal. This is followed by reaction with ethylene oxide to yield 4-Phenyl-1-butanol, which is then oxidized to the target aldehyde. The logical workflow for this procedure is outlined below.
Table 1: Required Materials and Reagents
| Material/Reagent | Purity/Specification | CAS Number | Pre-Use Treatment |
|---|---|---|---|
| 2-Phenylethyl bromide | >99% | 103-63-9 | Use as received |
| Magnesium turnings | 99.9%, for Grignard | 7439-95-4 | Activated (see protocol) |
| Ethylene oxide solution | ~2.0 M in THF | 75-21-8 | Use as received |
| Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, <0.005% H₂O | 60-29-7 / 109-99-9 | Freshly opened bottle |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | 7664-93-9 | Dilute with crushed ice for workup |
| Oxidizing Agent (e.g., PCC) | Technical | N/A | As required for oxidation |
| Iodine (I₂) or 1,2-Dibromoethane | ReagentPlus, ≥99% | 7553-56-2 / 106-93-4 | Optional, for activation |
Table 2: Characterization Data for this compound and Intermediate
| Compound | Molecular Weight (g/mol) | Boiling Point / Melting Point | Key Spectroscopic Data |
|---|---|---|---|
| 4-Phenyl-1-butanol (Intermediate) | 150.22 [2] | 140-142 °C at 14 mmHg [2] | Clear, colorless liquid with a sweet, herbaceous-rosy odor [2]. |
| This compound (Final Product) | 148.21 [7] | 102-103 °C at 12 Torr [1] (Density: 1.002 g/cm³ at 19 °C) [1] | Mass spectrum available via NIST Chemistry WebBook [7]. |
This protocol provides a reliable and detailed method for the synthesis of this compound, a useful synthetic building block. The key to success lies in the meticulous execution of the Grignard reaction under strictly anhydrous and inert conditions. The oxidation of the intermediate 4-Phenyl-1-butanol completes this efficient two-step route to the target molecule.
The Wittig reaction represents one of the most versatile methods for alkene synthesis in modern organic chemistry, enabling the precise conversion of carbonyl compounds to alkenes through reaction with phosphonium ylides. This transformation has found extensive application in pharmaceutical synthesis where control over carbon-carbon double bond formation is critical. The reaction of This compound (CAS 18328-11-5) with various Wittig reagents provides access to valuable styrene derivatives and unsaturated intermediates with applications in drug discovery and development. [1] [2]
This compound is characterized by a molecular weight of 148.20 g/mol, boiling point of 243.3°C, and density of 0.971 g/cm³. This aliphatic aldehyde bearing a phenyl terminus demonstrates reactivity typical of aldehydes in Wittig reactions, generally exhibiting faster reaction kinetics compared to ketones due to reduced steric hindrance. The four-carbon spacer between the reactive aldehyde and phenyl group provides sufficient flexibility while maintaining conjugation in the resulting alkene products, making these compounds valuable scaffolds for further pharmaceutical elaboration. [3]
These application notes provide detailed protocols and data for researchers utilizing the this compound Wittig reaction in drug development contexts, with emphasis on practical implementation, stereochemical outcomes, and analytical characterization.
Table 1: Wittig Reaction Components with this compound
| Reaction Component | Specifications | Stoichiometry | Purpose |
|---|---|---|---|
| This compound | CAS 18328-11-5, MW 148.20, purity >95% | 1.0 equiv | Carbonyl substrate providing aldehyde functionality |
| Triphenylphosphine | Dry, stored under inert atmosphere | 1.0-1.2 equiv | Phosphine component for ylide formation |
| Alkyl Halide | Primary alkyl halide (Br, I preferred), molecular weight variable | 1.0-1.5 equiv | Determines alkene substituent pattern |
| Base | n-BuLi, NaHMDS, t-BuOK, etc. (strength dependent on ylide type) | 1.1-1.5 equiv | Deprotonation of phosphonium salt |
| Solvent | THF, DCM, toluene (anhydrous conditions) | 0.1-0.5 M concentration | Reaction medium |
The Wittig reaction employing this compound enables the synthesis of phenyl-terminated alkenes with precise control over double bond position. The reaction proceeds through a phosphonium ylide intermediate generated in situ from triphenylphosphine and an alkyl halide. The nature of the ylide (non-stabilized, semi-stabilized, or stabilized) significantly influences both the reaction kinetics and stereochemical outcome of the alkene product. [1] [4]
Table 2: Effect of Ylide Type on Reaction Outcomes with this compound
| Ylide Type | Substituents | Reaction Temperature | Major Isomer | Typical E:Z Ratio |
|---|---|---|---|---|
| Non-stabilized | Alkyl, H | 0°C to room temperature | Z | 10:90 to 40:60 |
| Semi-stabilized | Aryl, vinyl | Room temperature to 50°C | E/Z mixture | 40:60 to 60:40 |
| Stabilized | Ester, carbonyl, cyano | Room temperature to 80°C | E | 85:15 to >95:5 |
The reaction mechanism typically involves initial nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of this compound, leading to a betaine intermediate that cyclizes to form an oxaphosphetane. This four-membered ring undergoes concerted decomposition to yield the desired alkene and triphenylphosphine oxide byproduct. More recent evidence suggests that for many Wittig reactions, particularly under lithium-free conditions, the mechanism may proceed through a concerted [2+2] cycloaddition without a discrete betaine intermediate. [1] [2]
The stereoselectivity of the this compound Wittig reaction is influenced by multiple factors including ylide stabilization, counterions, and reaction conditions. Non-stabilized ylides typically afford predominantly Z-alkenes due to kinetic preference for the erythro betaine intermediate, while stabilized ylides favor E-alkenes through thermodynamic control. The presence of lithium ions can promote equilibration of intermediates, leading to altered stereoselectivity in some cases. [2] [4]
For applications requiring high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed, which involves treatment of the initial betaine with phenyllithium at low temperatures, effectively converting the erythro betaine to the threo betaine that yields the E-alkene upon decomposition. This modification is particularly valuable when the stereochemical integrity of the alkene product is critical for biological activity in pharmaceutical targets. [2]
Objective: Synthesis of 1-phenyl-4-alkenes using non-stabilized ylide for Z-selective alkene formation. [4]
Materials:
Procedure:
Prepare the ylide in a flame-dried, nitrogen-purged round-bottom flask equipped with magnetic stir bar:
Reaction with this compound:
Workup:
Purification:
Note: For temperature-sensitive compounds, the reaction can be performed at 0°C with comparable yields but slightly reduced Z-selectivity.
Objective: Synthesis of E-α,β-unsaturated esters using stabilized ylides with this compound. [4]
Materials:
Procedure:
Reaction setup:
Ylide addition:
Workup and purification:
Diagram 1: Wittig Reaction Mechanism Workflow showing the complete pathway from starting materials to final products through key intermediates
Table 3: Characterization Data for Representative this compound Wittig Products
| Product Name | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| 1-Phenyl-4-pentene | 5.65 (m, 1H, -CH=), 4.95 (m, 2H, =CH₂), 2.65 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=) | 138.9 (Ph-C), 137.5 (-CH=), 128.3, 128.1, 125.7 (Ph), 115.0 (=CH₂) | 3080, 2920, 1640, 1600, 1495 | 160 (M⁺) |
| Ethyl (E)-6-phenyl-5-hexenoate | 6.95 (dt, 1H, J=15.6, 6.8 Hz, -CH=), 5.80 (d, 1H, J=15.6 Hz, =CH-), 4.15 (q, 2H, -OCH₂), 2.55 (t, 2H, Ph-CH₂), 1.25 (t, 3H, -CH₃) | 173.5 (C=O), 147.8 (-CH=), 137.9 (Ph-C), 128.4, 128.2, 125.8 (Ph), 121.5 (=CH-), 60.1 (-OCH₂), 14.1 (-CH₃) | 2950, 1715 (C=O), 1650 (C=C), 1620, 1600 | 218 (M⁺) |
| (Z)-1-Phenyl-4-nonene | 5.35 (m, 1H, -CH=), 5.15 (m, 1H, =CH-), 2.55 (t, 2H, Ph-CH₂), 2.05 (q, 2H, -CH₂-C=), 0.95 (t, 3H, -CH₃) | 140.1 (Ph-C), 130.5 (-CH=), 128.5, 128.3, 125.9 (Ph), 124.8 (=CH-) | 3050, 2950, 2920, 1655, 1600, 1495 | 202 (M⁺) |
TLC Analysis:
HPLC Methods:
Flash Chromatography:
Recent advances in catalytic Wittig reactions offer solutions to the traditional stoichiometric phosphine oxide waste problem. These systems employ silane reducing agents such as diphenylsilane or phenylsilane to regenerate the active phosphine catalyst in situ from the phosphine oxide byproduct. For example, O'Brien and coworkers demonstrated that phosphine oxide 22 (2-(diphenylphosphinyl)benzoic acid) can be reduced to the corresponding phosphine 23 using diphenylsilane, enabling catalytic Wittig reactions with 0.1 equivalents of phosphine pre-catalyst. [5]
These catalytic systems are particularly valuable for large-scale pharmaceutical production where atom economy and waste reduction are critical considerations. The reaction with this compound under catalytic conditions typically requires:
Yields under catalytic conditions are generally 5-15% lower than stoichiometric versions but offer significant advantages in sustainability and cost efficiency for industrial applications. [5]
Table 4: Troubleshooting Guide for this compound Wittig Reactions
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low yield | Moisture sensitivity, inadequate base strength, incorrect stoichiometry | Ensure anhydrous conditions; use stronger base (n-BuLi vs t-BuOK); verify ylide formation by color change |
| Poor Z:E selectivity | Equilibration of intermediates, lithium salt effects, incorrect temperature | Use lithium-free conditions; employ Schlosser modification for E-selectivity; optimize reaction temperature |
| Phosphine oxide contamination | Inadequate purification | Implement flash chromatography; utilize trituration with cold ether/hexanes |
| Slow reaction | Steric hindrance, low reactivity of stabilized ylides, suboptimal concentration | Increase temperature; extend reaction time; use more concentrated conditions (0.2-0.5 M) |
| Aldehyde oxidation/degradation | Air oxidation, impurities | Use freshly distilled aldehyde; employ inert atmosphere; add stabilizer (BHT) if necessary |
The Wittig reaction of this compound provides a robust and versatile method for synthesizing phenyl-terminated alkene building blocks with applications across pharmaceutical development. Through careful selection of ylide type, reaction conditions, and purification methods, researchers can achieve high yields with controlled stereoselectivity. The protocols and data presented in these application notes offer comprehensive guidance for implementation in research and development settings, with particular emphasis on practical considerations for drug development applications.
Recent advances in catalytic Wittig methodologies and stereoselective modifications continue to enhance the utility of this classic transformation, ensuring its ongoing relevance in modern synthetic organic chemistry within the pharmaceutical industry.
4-Phenylbutanal is a significant chemical intermediate in organic synthesis and pharmaceutical manufacturing. This versatile compound features a linear four-carbon aliphatic chain terminating in an aldehyde group at one end and a phenyl ring at the other, creating a unique molecular structure that enables diverse chemical transformations. The aldehyde functionality provides an electrophilic site amenable to nucleophilic attack, while the aromatic ring offers opportunities for further substitution or acts as a hydrophobic moiety in the design of target molecules.
Table: Alternative names and identifiers for this compound
| Identifier Type | Name |
|---|---|
| Systematic Synonyms | 4-Phenylbutyraldehyde, Benzenebutanal, Benzenebutyraldehyde, γ-Phenylbutyraldehyde [1] [3] [4] |
| Common Aliases | Phenethyl acetaldehyde, 3-Benzyl propionaldehyde [1] [3] [7] |
| Registry Numbers | MDL: MFCD00800383, ChemSpider: 27006 [1] [8] [7] |
Understanding the physicochemical properties of this compound is essential for its handling and application in synthetic protocols. The compound exhibits characteristics typical of both aromatic compounds and aldehydes, with moderate polarity and reactivity.
Table: Physical properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 45-48 °C | Literature | [1] [2] [3] |
| Boiling Point | 243.3°C | at 760 mmHg | [2] |
| Boiling Point | 102-103°C | at 12 Torr | [1] [3] |
| Density | 0.971 g/cm³ | - | [2] |
| Density | 1.002 g/cm³ | at 19°C | [1] [3] |
| Flash Point | 115.9°C | - | [2] |
| Vapor Pressure | 0.0323 mmHg | at 25°C | [2] |
| Refractive Index | 1.504 | - | [2] |
| LogP | 2.208 | - | [2] |
Storage Recommendations: this compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C to maintain stability and prevent degradation [1] [3]. The compound is typically supplied as a colorless to light yellow liquid, though it can solidify at lower temperatures [2] [7].
The most significant documented application of this compound is as a key reactant in the synthesis of latanoprost, a medication widely used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure [1] [3]. The compound serves as a crucial building block in the construction of the prostaglandin analog's molecular framework.
In the synthetic pathway to latanoprost, this compound participates in an organocatalyzed [3+2] cycloaddition reaction, which efficiently establishes core structural elements of the target molecule [1] [3]. This transformation exemplifies the utility of this compound in complex molecule assembly, where its aldehyde functionality and aromatic character are simultaneously exploited to create molecular complexity.
Beyond its specific application in latanoprost synthesis, this compound serves as a versatile intermediate in various chemical transformations:
Safety Considerations: this compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Appropriate personal protective equipment including safety glasses, gloves, and lab coat should be worn when handling this compound.
Storage Conditions:
Reference: Adapted from Journal of the American Chemical Society, 108, p. 1325, 1986 [1] [3]
Objective: This protocol describes the use of this compound in an organocatalyzed cycloaddition reaction to construct the cyclopentane core of prostaglandin analogs, specifically for latanoprost synthesis.
Materials:
Procedure:
Key Parameters:
This compound is available from multiple chemical suppliers with varying purity grades and packaging options. The compound is generally considered a specialty chemical with corresponding pricing.
Table: Commercial availability of this compound
| Supplier | Purity | Package Size | Price | Product Number |
|---|---|---|---|---|
| TRC | Not specified | 500 mg | $175 | P320043 [1] |
| American Custom Chemicals | 95.00% | 1 g | $262.5 | CHM0068915 [1] |
| Matrix Scientific | 97% | 2 g | $489 | 087145 [1] |
| Rieke Metals | 97% | 2 g | $515 | 8143 [1] |
| Matrix Scientific | 97% | 5 g | $753 | 087145 [1] |
| Hangzhou MolCore | 96% | Various | Inquire | MC686889 [3] |
| Jilin Chinese Academy of Sciences | 95%+ | 1g-100g | Inquire | Not specified [3] |
Additional Suppliers: Other suppliers include BOC Sciences, Career Henan Chemical Co., Jiangsu Aikon Biopharmaceutical, and Huateng Pharma [3] [7]. The compound falls under HS Code 2912299000 for "other cyclic aldehydes without other oxygen function" with VAT of 17.0% and MFN tariff of 5.5% [2].
The following diagram illustrates the role of this compound in the context of latanoprost synthesis, highlighting its participation in key bond-forming events and the subsequent transformations that lead to the target pharmaceutical compound.
Pathway Analysis: The synthetic route begins with the identification of latanoprost as the target active pharmaceutical ingredient (API). Retrosynthetic analysis reveals the cyclopentane core as a key structural element, which can be formed through an organocatalyzed [3+2] cycloaddition. In this critical transformation, this compound serves as a fundamental building block, reacting with a nitroalkene derivative under the influence of an organocatalyst (typically a proline derivative) to generate the cycloadduct intermediate. This intermediate then undergoes a series of functional group interconversions to yield the final purified latanoprost API.
Successful implementation of synthetic protocols involving this compound requires appropriate analytical characterization techniques:
This compound represents a valuable intermediate in synthetic organic chemistry, with demonstrated importance in pharmaceutical manufacturing, particularly for the synthesis of latanoprost. Its well-defined physical properties, commercial availability, and versatile reactivity make it suitable for various applications. The experimental protocols outlined provide researchers with practical guidance for employing this compound in complex synthesis, while the safety considerations ensure proper handling. As synthetic methodologies continue to advance, the utility of this compound as a building block is likely to expand into new applications in medicinal chemistry and materials science.
4-Phenylbutanal is a valuable chemical building block in modern asymmetric synthesis with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. This compound features a linear aliphatic chain terminated with an aldehyde group and connected to a phenyl ring, creating a structure that participates in various organocatalytic transformations. Key physical properties include a density of 0.971 g/cm³, boiling point of 243.3°C at 760 mmHg, and melting point of 45-48°C, with a flash point of 115.9°C, making it suitable for a range of reaction conditions [1].
The significance of this compound in organic synthesis has been amplified by the development of organocatalysis, a revolutionary approach that employs organic molecules as catalysts rather than traditional metal-based systems. This field, recognized by the 2021 Nobel Prize in Chemistry awarded to David MacMillan and Benjamin List, offers several advantages including environmental compatibility, operational simplicity, and exceptional ability to control stereoselectivity [2] [3]. MacMillan's pioneering work with imidazolidinone catalysts has created powerful methodologies for activating carbonyl compounds like this compound toward highly enantioselective transformations, enabling more efficient synthetic routes to complex chiral molecules [4] [3].
Organocatalysis represents a fundamental advancement in synthetic methodology that has reshaped modern chemical synthesis. Unlike traditional metal-based catalysis or enzymatic approaches, organocatalysis employs small organic molecules composed primarily of carbon, hydrogen, oxygen, nitrogen, sulfur, and other non-metal elements to accelerate chemical transformations [3]. The MacMillan group's innovative research has been instrumental in developing several key catalysis concepts, including organocatalysis, cascade reactions, synergistic catalysis, and photoredox catalysis [2].
The most relevant activation modes for this compound transformations involve aminocatalysis, where secondary amine catalysts form reactive intermediates with carbonyl compounds:
Iminium Ion Activation: The catalyst condenses with α,β-unsaturated aldehydes to form iminium ion intermediates that lower the LUMO energy, making the substrate more electrophilic and susceptible to nucleophilic attack while effectively transferring chiral information from the catalyst to the product [3].
Enamine Activation: The catalyst forms enamine intermediates with aldehydes, raising the HOMO energy and enhancing nucleophilicity, enabling asymmetric functionalization at the α-position of carbonyl compounds [3].
MacMillan's imidazolidinone catalysts operate primarily through the iminium ion activation pathway, creating a well-defined chiral environment around the reactive center that dictates the approach of incoming reagents and results in high levels of stereocontrol [4] [3]. These catalysts function in a catalytic cycle where the chiral amine condenses with the aldehyde substrate to form a reactive intermediate, which undergoes stereoselective bond formation before hydrolyzing to release the product and regenerate the catalyst.
The enantioselective α-oxyamination of this compound represents a highly valuable transformation achieved through organocatalytic radical chemistry. This reaction enables the direct introduction of oxygen functionality at the alpha-position of carbonyl compounds, producing chiral synthons valuable for pharmaceutical applications. The process employs TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as the oxygen radical source and chiral imidazolidinone catalysts to control stereochemistry [4].
Table 1: Optimization of Reaction Conditions for α-Oxyamination
| Entry | Catalyst | SET Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 10a (20 mol%) | Cp₂FeBF₄ (100 mol%) | THF | rt | 78 | 64 |
| 2 | 10b (20 mol%) | Cp₂FeBF₄ (100 mol%) | THF | rt | 87 | 80 |
| 3 | 10b (20 mol%) | FeCl₃ (100 mol%) | DMF | rt | 74 | 72 |
| 4 | 10b (20 mol%) | FeCl₃ (10 mol%) | DMF | rt | 83 | 72 |
| 5 | 10b (20 mol%) | FeCl₃ (10 mol%) | DMF | -10 | 64 | 84 |
The optimization data reveals that catalyst 10b (a tetrafluoroborate salt of MacMillan's imidazolidinone) provides superior performance compared to other catalysts, with ferrocenium tetrafluoroborate initially identified as an effective single-electron transfer (SET) reagent [4]. Further refinement demonstrated that iron(III) chloride represents a more economical alternative, particularly when used catalytically with sodium nitrite as a cooxidant. The reaction demonstrates good efficiency at room temperature, but significantly improved enantioselectivity is achieved at reduced temperatures (-10°C), albeit with longer reaction times [4].
The organocatalytic α-oxyamination protocol demonstrates considerable substrate generality, accommodating a range of aldehyde substrates with varying structural features. The transformation tolerates diverse aromatic substitutions and certain heterocyclic systems, though the level of enantiocontrol depends significantly on substrate structure [4].
Table 2: Substrate Scope in Organocatalytic α-Oxyamination
| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅CH₂CH₂ (this compound) | rt | 2 | 78 | 60 |
| 2 | C₆H₅CH₂CH₂ (this compound) | -10 | 24 | 64 | 84 |
| 3 | 4-MeOC₆H₄CH₂CH₂ | -10 | 24 | 64 | 86 |
| 4 | 3,4-(MeO)₂C₆H₃CH₂ | -10 | 24 | 68 | 84 |
| 5 | 4-NO₂C₆H₄CH₂CH₂ | -10 | 24 | 75 | 82 |
| 6 | Allyl | -10 | 24 | 58 | 90 |
| 7 | (CH₃)₂CH | rt | 24 | 74 | 0 |
The data demonstrates that aryl-substituted aldehydes generally provide good yields and enantioselectivities, with electronic properties of the aromatic ring having modest effects on reaction outcomes. Notably, This compound (Entry 1-2) shows significantly improved enantioselectivity when the reaction is conducted at -10°C (84% ee) compared to room temperature (60% ee), despite the longer reaction time required [4]. Substrates with heterocyclic aromatic systems also perform well, with certain derivatives achieving up to 90% ee under optimized conditions. However, purely aliphatic aldehydes such as isovaleraldehyde (Entry 7) fail to provide any enantioselectivity, indicating the importance of the aromatic moiety for effective stereocontrol in this transformation [4].
This compound should be purified by distillation under reduced pressure prior to use to remove any acidic impurities that might decompose the catalyst. All solvents should be dried using appropriate methods (e.g., THF over sodium/benzophenone; DMF over molecular sieves). The chiral imidazolidinone catalyst 10b can be synthesized according to literature procedures or obtained from commercial suppliers. Single-electron transfer reagents such as ferrocenium tetrafluoroborate or iron(III) chloride should be stored in a desiccator and weighed quickly to minimize exposure to atmospheric moisture. TEMPO is commercially available and should be used as received [4].
Step 1: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst 10b (0.04 mmol, 20 mol%), this compound (0.2 mmol, 1.0 equiv), and anhydrous THF (2.0 mL) under a nitrogen atmosphere.
Step 2: Stir the mixture at room temperature for 10 minutes to allow formation of the iminium ion intermediate.
Step 3: Add TEMPO (0.4 mmol, 2.0 equiv) followed by ferrocenium tetrafluoroborate (0.2 mmol, 1.0 equiv) in one portion. The reaction mixture will typically darken immediately upon addition.
Step 4: Stir the reaction at room temperature for 2 hours, monitoring by TLC or LC-MS until complete consumption of the starting aldehyde is observed.
Step 5: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL) and extract with ethyl acetate (3 × 5 mL). Combine the organic extracts and wash with brine (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 6: Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 9:1 to 4:1 gradient) to afford the α-oxyaminated product as a colorless oil. Typical isolated yield: 87%; enantiomeric excess: 80% (determined by chiral HPLC analysis) [4].
Step 1: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, combine the chiral imidazolidinone catalyst 10b (0.04 mmol, 20 mol%), this compound (0.2 mmol, 1.0 equiv), and anhydrous DMF (2.0 mL) under a nitrogen atmosphere.
Step 2: Cool the reaction mixture to -10°C using an ice-acetone bath and stir for 10 minutes to allow formation of the iminium ion intermediate.
Step 3: Add TEMPO (0.4 mmol, 2.0 equiv) followed by iron(III) chloride (0.02 mmol, 10 mol%) and sodium nitrite (0.06 mmol, 0.3 equiv). The reaction mixture will typically develop a yellow-orange color.
Step 4: Stir the reaction at -10°C for 24 hours, monitoring by TLC or LC-MS until complete consumption of the starting aldehyde is observed.
Step 5: Warm the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (2 mL). Extract with ethyl acetate (3 × 5 mL), combine the organic extracts, wash with brine (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 6: Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 9:1 to 4:1 gradient) to afford the α-oxyaminated product as a colorless oil. Typical isolated yield: 64%; enantiomeric excess: 84% (determined by chiral HPLC analysis) [4].
The α-oxyaminated product can be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and mass spectrometry. The enantiomeric excess should be determined by chiral HPLC or SFC analysis. For subsequent transformations, the N-O bond in the oxyaminated product can be cleaved using zinc dust in acetic acid at room temperature, followed by standard workup to obtain the corresponding 1,2-diol. This transformation expands the utility of the methodology, providing access to valuable chiral diol synthons [4].
The enantioselective α-oxyamination proceeds through a carefully orchestrated sequence involving enamine formation, single-electron oxidation, and radical trapping. The following diagram illustrates the complete workflow and mechanistic pathway:
Diagram 1: Workflow for Organocatalytic α-Oxyamination of this compound
The high enantioselectivity observed in the α-oxyamination reaction is governed by a well-defined transition state model that directs reagent approach to minimize steric interactions. The MacMillan imidazolidinone catalyst 10b forms an enamine intermediate with this compound, creating a chiral shield that blocks one face of the molecule. The catalyst architecture features a sterically demanding tert-butyl group that projects toward the reactive site, forcing the TEMPO radical to approach from the less hindered face [4].
This stereochemical control is consistent with established models for reactions employing imidazolidinone catalysts, where the catalyst not only activates the substrate but also creates a well-defined chiral environment that dictates the trajectory of approaching reagents [4]. The absolute stereochemistry of the major product has been determined to be (S)-configuration through chemical correlation, where the N-O bond of the oxyaminated product was cleaved using Zn/AcOH to produce 3-phenyl-1,2-propanediol, whose optical rotation was compared with literature values [4].
Low Conversion: If reaction progress is slow, ensure strict exclusion of oxygen and moisture, which can deactivate the radical species or decompose the catalyst. Increase catalyst loading to 30 mol% if necessary, though this may slightly impact enantioselectivity.
Poor Enantioselectivity: Check the purity of the starting aldehyde, as acidic impurities can racemize the product. For best results, carefully control reaction temperature and use freshly distilled solvents to prevent catalyst decomposition.
Incomplete SET Oxidation: If using the catalytic FeCl₃/NaNO₂ system, ensure the cooxidant (NaNO₂) is fresh and properly stored. The system utilizes oxygen from air as the terminal oxidant, so complete exclusion of air should be avoided in this variant [4].
The α-oxyamination protocol can be successfully scaled to gram quantities with minimal optimization. Maintain the same substrate concentration (0.1 M in aldehyde) and ensure efficient stirring to facilitate oxygen transfer in the catalytic SET system. For substrates with increased steric hindrance, extending reaction time or slightly increasing temperature after the initial period may improve conversion without significantly compromising enantioselectivity.
The α-oxyamination products derived from this compound serve as versatile chiral building blocks for pharmaceutical and natural product synthesis. The methodology enables rapid installation of oxygen functionality at the carbonyl α-position with excellent stereocontrol, providing access to valuable intermediates that would otherwise require multiple synthetic steps. The products can be readily transformed into various derivatives, including 1,2-diols, amino alcohols, and epoxides, which are common structural motifs in biologically active molecules [4].
The integration of organocatalytic methods with radical chemistry, as demonstrated in this protocol, represents a growing trend in modern synthetic methodology that expands the toolbox available for complex molecule construction. The compatibility of these transformations with a range of functional groups and their operational simplicity make them particularly valuable for drug discovery and process chemistry applications where efficiency, safety, and environmental impact are important considerations [4] [3].
The table below summarizes the key identifiers and physicochemical properties of this compound, which are fundamental for its handling and application in formulations.
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 [1] |
| Molecular Formula | C10H12O [1] |
| Molecular Weight | 148.20 g/mol [1] |
| Density | 0.971 g/cm³ [1] |
| Boiling Point | 243.3 °C at 760 mmHg [1] |
| Melting Point | 45-48 °C (lit.) [1] |
| Flash Point | 115.9 °C [1] |
| Appearance | Solid within a specific temperature range (based on melting point) [1] |
| Common Synonyms | γ-Phenylbutyraldehyde; Benzenebutanal [2] |
While data is limited for this compound itself, information on a closely related compound provides useful context for its potential applications.
Microbial synthesis represents a modern approach to producing natural flavoring compounds. The following diagram illustrates the general biosynthetic pathway for phenylbutanoids like raspberry ketone, which shares a foundational structure with this compound.
This pathway, successfully engineered into microorganisms like Corynebacterium glutamicum, highlights key enzymes and intermediates [3]. The final reduction step catalyzed by a Benzalacetone Reductase (BAR) is particularly relevant, as it converts a diketide into the final phenylbutanoid structure [3].
A comprehensive Application Note would require more detailed information. Key gaps in the current search results include:
Xn (Harmful) [1], a full Material Safety Data Sheet (MSDS) was listed as "N/A" [1], indicating a significant lack of safety information.To proceed with your research and development, I suggest you:
This document provides a detailed protocol for the analysis of 4-Phenylbutanal using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for the identification and quantification of this compound in the presence of its potential degradation products, making it a stability-indicating method crucial for pharmaceutical development and quality control [1].
The goal is to separate this compound from its impurities and degradation products. The following optimized chromatographic conditions are proposed based on established HPLC methodologies for small organic molecules [1] [2].
Forced degradation studies are essential to demonstrate the method's ability to separate the analyte from its degradation products [1] [2]. The workflow is as follows:
Stress conditions should be severe enough to cause approximately 5-20% degradation [1]. The table below outlines suggested stress conditions:
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Procedure | Expected Degradation |
|---|---|---|
| Acidic Hydrolysis | Treat sample with 0.1-2 M HCl at room temperature or 60°C for up to 8 hours [1] [2]. | Hydrolysis of aldehyde to acid. |
| Basic Hydrolysis | Treat sample with 0.1-2 M NaOH at room temperature or 60°C for up to 8 hours [1]. | Aldehydes are often highly susceptible to base degradation [1]. |
| Oxidative Degradation | Treat sample with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours [1] [2]. | Oxidation to carboxylic acid. |
| Thermal Degradation | Expose solid drug substance to dry heat (e.g., 105°C) for up to 48 hours [2]. | Thermal decomposition. |
| Photolytic Degradation | Expose solid drug substance to UV light (e.g., 254 nm or 366 nm) for up to 48 hours [2]. | Photochemical decomposition. |
After stress treatment, neutralize (for acid/base) and dilute the samples to the working concentration with diluent before HPLC analysis. Calculate the percentage degradation using the formula [1]: % Degradation = (P_ST - P_DEG) / P_ST × 100 Where P_ST is the peak area of the standard (unstressed) and P_DEG is the peak area of the stressed sample.
The method should be validated as per ICH guidelines. The table below summarizes the typical validation parameters and acceptance criteria [3] [4].
Table 2: HPLC Method Validation Parameters and Targets
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration) [4]. | Correlation coefficient (r²) > 0.999 [3] [4]. |
| Accuracy | Recovery study at 80%, 100%, 120% levels with spiked samples [3] [4]. | Mean recovery of 98-102% [4]. |
| Precision | Repeatability: 6 injections of 100% standard [3]. Intermediate Precision: Different day/analyst/instrument [3]. | Relative Standard Deviation (RSD) < 2.0% [3]. | | Specificity | Demonstrate separation of this compound peak from degradation products and impurities. Use peak purity tools (PDA) [1]. | Peak purity index > 0.999; no co-elution [1]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), wavelength (±1 nm), mobile phase ratio (±2%), column temperature (±2°C) [4]. | RSD of retention time and area < 2.0% [4]. | | LOD & LOQ | Based on signal-to-noise ratio [4]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [4]. |
Before analysis, perform a system suitability test to ensure the HPLC system is performing adequately. The logical checks for this process are as follows:
Acceptance Criteria:
This detailed application note provides a foundation for the precise and accurate HPLC analysis of this compound. By following the outlined protocols for method setup, forced degradation, and validation, researchers and scientists can establish a robust, stability-indicating method suitable for drug development and quality control. All experimental parameters, especially stress conditions, should be optimized for the specific properties of this compound.
The table below summarizes the key identifiers and physicochemical properties of 4-Phenylbutanal. [1] [2]
| Property | Value |
|---|---|
| CAS Registry Number | 18328-11-5 [1] [2] |
| Molecular Formula | C10H12O [1] [2] |
| Molecular Weight | 148.20 g/mol [1] [2] |
| Density | 0.971 g/cm³ (Calculated) [2] |
| Boiling Point | 243.3°C at 760 mmHg (Calculated) [1] [2] |
| Melting Point | 45-48 °C (lit.) [1] |
| Flash Point | 115.9°C (Calculated) [1] [2] |
Since a specific method for this compound was not found, the following is a generalized GC-MS protocol for the analysis of volatile organic compounds. You will need to optimize parameters like temperature and flow rate based on your specific instrument and column.
The table below outlines typical starting points for instrument setup. [4] [3] [5]
| Parameter | Suggested Configuration |
|---|---|
| Gas Chromatograph | Standard GC system (e.g., Shimadzu GC-2010) [3] |
| Column | Fused silica capillary column with 100% dimethyl polysiloxane stationary phase (e.g., Rxi-1ms). Common dimensions: 30m-60m length, 0.25mm internal diameter, 0.25µm film thickness. [3] |
| Carrier Gas | Helium, constant pressure or flow mode (e.g., 40 kPa) [3] |
| Injection | Split mode (e.g., 1:3 split ratio), volume: 1-2 µL [3] |
| Injector Temperature | 180-250°C [3] |
| Mass Spectrometer | Quadrupole Mass Spectrometer [4] [5] |
| Ionization Mode | Electron Ionization (EI), 70 eV [4] |
| Ion Source Temperature | 200-240°C [3] |
| Interface Temperature | 250°C [3] |
A temperature ramp is often necessary for good separation. [3]
The following workflow diagram outlines the key stages of the GC-MS analysis, from sample preparation to data interpretation.
Hydroformylation, also known as the oxo synthesis, represents one of the most important homogeneous catalytic processes in industrial chemistry, with annual production exceeding 10 million metric tons worldwide. [1] This atom-economical reaction involves the addition of synthesis gas (a mixture of CO and H₂) to alkenes, resulting in the formation of aldehydes with one additional carbon atom. The discovery of this transformation by Otto Roelen in 1938 emerged from his investigations of the Fischer-Tropsch process, where he observed the unexpected formation of aldehydes when ethylene was introduced to a reactor containing cobalt catalysts. [1] [2] The development of rhodium-based catalysts in the 1960s represented a significant advancement, enabling milder reaction conditions and superior selectivity compared to traditional cobalt catalysts. [2]
The synthesis of 4-phenylbutanal via hydroformylation of styrene derivatives holds particular importance in pharmaceutical and fine chemical industries. This aldehyde serves as a key bifunctional intermediate that can undergo various transformations, including reductions to 4-phenylbutanol (a fragrance ingredient) or further elaborations to pharmaceutical precursors. The regioselectivity challenge in this transformation is particularly pronounced, as hydroformylation of styrene-type substrates can yield both linear (this compound) and branched (2-phenylpropanal) isomers, with the latter typically thermodynamically favored. [1] [2] Through careful optimization of catalyst ligands and reaction parameters, researchers can direct selectivity toward the desired linear product, making hydroformylation an efficient alternative to multi-step synthetic sequences.
The widely accepted mechanism for rhodium-catalyzed hydroformylation, based on the Heck-Breslow mechanism, begins with the active hydrido metal carbonyl complex that undergoes a series of well-defined steps. [1] [2] The catalytic cycle involves several key stages: initial olefin coordination to the metal center, hydride migration to form a metal-alkyl species, CO insertion to generate an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. [1] The regioselectivity of the reaction (linear vs. branched products) is determined during the hydride migration step, where the metal-alkyl intermediate can adopt either linear or branched configurations based on which carbon of the double bond the rhodium attaches to initially. [3] [2]
Recent advanced kinetic studies have revealed that multiple transition states collectively control the reaction rate and selectivity, rather than a single rate-limiting step. [3] This sophisticated understanding moves beyond the traditional steady-state approximation and provides insights for optimizing both activity and selectivity through modulation of transition state energies. The use of CCSD(T):B3LYP computational methods has enabled accurate mapping of the energy profiles for both the linear and branched pathways, revealing that the energy differences between key transition states dictate the ultimate product distribution. [3]
The Graphviz diagram below illustrates the complete catalytic cycle for rhodium-catalyzed hydroformylation, highlighting the key intermediates and the branching point for linear versus aldehyde formation:
Diagram 1: The catalytic cycle for rhodium-catalyzed hydroformylation showing the branching point for linear versus branched aldehyde formation. The linear pathway (green) yields the desired this compound, while the branched pathway (yellow) produces the regioisomeric 2-phenylpropanal.
Extensive studies on the hydroformylation of terminal alkenes, including styrene derivatives, have identified key parameters that significantly impact both conversion efficiency and regioselectivity. The data summarized in the table below has been compiled from systematic investigations of rhodium-catalyzed hydroformylation under various conditions: [4] [5]
Table 1: Effects of reaction parameters on hydroformylation efficiency and selectivity
| Parameter | Optimal Range | Effect on Conversion | Effect on n:iso Ratio | Practical Considerations |
|---|---|---|---|---|
| Temperature | 363-373 K | Increases with temperature up to optimum | Decreases with increasing temperature | Higher temperatures promote isomerization |
| Total Pressure | 1.5-2.5 MPa | Increases with pressure | Maximum at moderate pressures (1.5-2.0 MPa) | Higher CO pressure inhibits catalyst |
| CO:H₂ Ratio | 1:1 to 1:1.1 | Maximum at equimolar ratios | Higher with slightly H₂-rich conditions | CO-rich conditions reduce reaction rate |
| Ligand:Rh Ratio | 10:1 to 12:1 | Maximum at optimal ligand loading | Increases with ligand excess up to optimum | Excess ligand stabilizes active species |
| Catalyst Concentration | 0.1-0.35 mM | Proportional within range | Higher selectivity at moderate concentrations | High concentrations may promote side reactions |
| Substrate Concentration | 1.0-2.0 M | High conversion at moderate concentrations | Decreases at very high concentrations | Dilute conditions favor linear product |
Beyond the fundamental parameters, several advanced strategies have been developed to enhance the efficiency and selectivity of rhodium-catalyzed hydroformylation:
Ligand Design: The use of chelating diphosphine ligands or bulky phosphites significantly enhances linear selectivity by creating steric constraints that favor anti-Markovnikov addition during the hydride migration step. [2] Ligands with electron-donating properties increase the electron density at the rhodium center, making the hydride less proton-like and reducing the preference for Markovnikov addition. [2]
Solvent Systems: Thermomorphic solvent systems (e.g., mixtures of propylene carbonate, dodecane, and 1,4-dioxane) enable efficient catalyst recycling by undergoing temperature-dependent phase separation. This approach maintains homogeneous conditions during reaction while facilitating product separation and catalyst recovery afterward. [4]
Gas Pressure Management: Maintaining appropriate CO partial pressure is critical, as high CO concentrations lead to the formation of less selective dicarbonyl species [HRh(CO)₂L₂], while insufficient CO pressure can result in catalyst decomposition. [4] [5] The optimal partial pressure of CO is typically in the range of 0.7-1.0 MPa.
Materials and Reagents:
Equipment:
Safety Considerations:
Catalyst Preparation: In an inert atmosphere glove box, prepare the catalyst solution by dissolving HRh(CO)(PPh₃)₃ (0.025 mmol, 23 mg) and triphenyl phosphite (0.30 mmol, 93 mg) in degassed solvent (20 mL) in a Schlenk flask. The ligand-to-rhodium ratio should be maintained at 12:1 for optimal selectivity. [4]
Reactor Loading: Transfer the catalyst solution to the high-pressure reactor followed by the styrene derivative substrate (20 mmol). Seal the reactor according to manufacturer specifications and move to an appropriate high-pressure facility.
System Purge: Pressurize the reactor to 0.5 MPa with nitrogen and vent to atmosphere. Repeat this purge cycle three times to ensure complete removal of oxygen. Perform a final purge with CO:H₂ (1:1) mixture to 0.3 MPa and vent.
Reaction Initiation: Pressurize the reactor with syngas (CO:H₂ = 1:1) to the desired working pressure (1.5-2.0 MPa). Initiate stirring at 450 rpm and begin heating to the target temperature (363 K). Record time zero when temperature reaches 358 K (~5 minutes after reaching set point).
Reaction Monitoring: Monitor pressure drop periodically as an indicator of gas uptake. Collect liquid samples (0.1-0.2 mL) at regular intervals through the sampling system for GC analysis. Ensure proper pressure containment during sampling.
Reaction Completion: After 4-6 hours, or when gas uptake ceases (typically >95% conversion), cool the reactor to room temperature using the internal cooling loop. Slowly vent remaining gases in a well-ventilated area or through appropriate scrubbing system.
Product Recovery: Open the reactor and transfer the reaction mixture to a separation funnel. For thermomorphic systems, allow phase separation at room temperature; the product partitions to the organic phase while the catalyst remains in the polar phase. [4]
The following Graphviz diagram illustrates the workflow for product isolation, catalyst recovery, and analysis:
Diagram 2: Workflow for product isolation, catalyst recovery, and analytical verification following hydroformylation reaction.
Gas Chromatography (GC) Method:
Conversion and Selectivity Calculations:
This compound:
Table 2: Troubleshooting guide for common issues in rhodium-catalyzed hydroformylation
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Conversion | Insufficient catalyst activity, Oxygen poisoning, Low syngas pressure | Ensure rigorous deoxygenation, Increase catalyst loading by 10-20%, Verify gas pressure and stirring efficiency |
| Poor n:iso Ratio | Incorrect ligand ratio, High CO partial pressure, Suboptimal temperature | Adjust ligand:Rh ratio to 12:1, Reduce CO partial pressure, Lower temperature to 363 K |
| Catalyst Decomposition | Oxygen contamination, High temperature, Low CO pressure | Improve purification of solvents and gases, Maintain minimum CO pressure of 0.5 MPa, Avoid temperatures >373 K |
| Formation of Byproducts | Hydrogenation of alkene, Aldol condensation, Isomerization | Reduce H₂ partial pressure, Lower reaction temperature, Shorter reaction times |
| Phase Separation Issues | Incorrect solvent composition, Temperature too high/low | Adjust PC:dodecane ratio in thermomorphic system, Ensure separation temperature is maintained |
Waste Management and Recycling:
Process Safety:
The rhodium-catalyzed hydroformylation of styrene derivatives provides an efficient route to this compound with high selectivity when appropriate reaction conditions are employed. The optimal parameters identified through systematic investigation include:
The comprehensive kinetic analysis of the hydroformylation cycle reveals that multiple transition states collectively control the reaction rate and selectivity, providing opportunities for further optimization through ligand design and reaction engineering. [3] The implementation of thermomorphic solvent systems addresses the critical challenge of catalyst recovery, making this process economically viable and environmentally favorable for pharmaceutical and fine chemical applications. [4]
1. Introduction TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation is a highly selective and efficient method for converting primary alcohols to aldehydes or carboxylic acids under mild conditions. This application note outlines a tailored protocol for the oxidation of 4-phenylbutanol to 4-phenylbutanal, a valuable synthetic intermediate. The selectivity for aldehyde formation, without over-oxidation to the carboxylic acid, is achieved by using sodium periodate (NaIO₄) as the primary oxidant in an aqueous-organic biphasic system [1].
2. Materials and Data
Table 1: Physicochemical Properties of Target Compounds [2] [3]
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| 4-Phenylbutan-1-ol | 3360-41-6 | C₁₀H₁₄O | 150.22 | 258.8 ± 19.0 | 1.0 ± 0.1 | 114.3 ± 17.3 |
| This compound | 18328-11-5 | C₁₀H₁₂O | 148.20 | 243.3 | 0.971 | 115.9 |
Table 2: Optimized Reaction Parameters for TEMPO/NaIO₄ Oxidation System
| Parameter | Optimal Range | Purpose & Notes |
|---|---|---|
| TEMPO Loading | 1 - 10 mol% | Catalytic mediator. Higher loading may increase reaction rate [1] [4]. |
| NaIO₄ Loading | 1.1 - 1.5 equiv. | Primary oxidant. Stoichiometric control prevents over-oxidation to acid [1]. |
| Solvent System | CH₂Cl₂/H₂O or EtOAc/H₂O | Biphasic system. Facilitates the oxidation of poorly water-soluble substrates [1]. |
| Reaction Temperature | 25 - 40 °C | Balances reaction rate and selectivity. Higher temperatures may risk side reactions [5]. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or GC-MS until completion. |
| pH Control | Not required (neutral) | Distinct from NaClO-based systems that require pH 9-11 [1] [4]. |
3. Experimental Protocol
3.1. Standard Oxidation Procedure
3.2. Reaction Monitoring and Analysis
4. Workflow and Reaction Pathway
Oxidation Workflow and Chemical Pathway
5. Discussion
This application note provides a robust and selective protocol for synthesizing this compound from 4-phenylbutanol using the TEMPO/NaIO₄ oxidation system. The procedure leverages a biphasic solvent mixture to handle the substrate's solubility and employs controlled stoichiometry to achieve the target aldehyde without over-oxidation. The provided workflow and analytical guidance are designed to ensure successful implementation and high-purity product isolation for researchers in drug development and synthetic chemistry.
This table summarizes the fundamental properties of this compound, which are critical for planning any distillation process [1].
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Density | 0.971 g/cm³ |
| Boiling Point | 243.3 °C at 760 mmHg |
| Melting Point | 45-48 °C (lit.) |
| Flash Point | 115.9 °C |
The high standard boiling point of 243.3°C suggests that thermal stress is a significant risk. The following general principles for distilling sensitive organic compounds can help minimize decomposition.
If you encounter issues during distillation, here are some common problems and their solutions [2]:
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Yield | Inefficient vaporization/condensation, apparatus leaks | Check for leaks, ensure smooth liquid flow, optimize heating |
| Product Impurities | Vapor carrying impurities, inefficient separation | Use a fractionating column, fractionate the distillate |
| Slow Distillation Rate | Inadequate heat input, blockages in apparatus | Increase heat input, check for blockages in condenser |
| Bumping and Foaming | Rapid formation of large gas bubbles | Use boiling chips, reduce heating rate, add anti-bumping agent |
The diagram below outlines a logical workflow for the vacuum distillation of this compound, incorporating the strategies above.
For your reference, here are the key chemical and physical properties of this compound compiled from the search results.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 18328-11-5 | [1] [2] [3] |
| Molecular Formula | C10H12O | [1] [2] |
| Molecular Weight | 148.20 g/mol | [1] [2] [3] |
| Density | 0.971 g/cm³ | [1] |
| Boiling Point | 243.3°C at 760 mmHg | [1] |
| Melting Point | 45-48 °C (lit.) | [1] |
| Flash Point | 115.9°C | [1] |
Table 1: Basic identifiers and physical properties of this compound.
| Synonym |
|---|
| 4-Phenylbutyraldehyde |
| Benzenebutanal |
| Benzenebutyraldehyde |
| 3-Benzyl propionaldehyde |
| γ-Phenylbutyraldehyde |
| Phenylpropylketone |
Table 2: Common synonyms for this compound [1] [2] [3].
Since direct protocols were unavailable, the diagram below outlines a general experimental workflow for identifying and removing reaction byproducts. You can adapt this logical framework specifically for your this compound-related processes.
Based on the properties and general organic chemistry principles, here are some anticipated FAQs.
Q1: What are the common byproducts I might encounter in reactions involving this compound? While specific byproducts depend on your reaction, the aldehyde group (‑CHO) is susceptible to oxidation and reduction.
Q2: What is the recommended method to remove acidic byproducts like 4-Phenylbutanoic acid? A standard workup involves a liquid-liquid extraction.
Q3: The boiling point of this compound is quite high (~243°C). How can I purify it from non-volatile byproducts via distillation without causing decomposition? For heat-sensitive compounds, short-path distillation or Kugelrohr distillation is recommended.
To find the specific information you need, I suggest you:
The table below summarizes the key physicochemical data for this compound, which is critical for process design and troubleshooting [1] [2].
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 243.3 °C (at 760 mmHg); 102-103 °C (at 12 Torr) |
| Melting Point | 45-48 °C |
| Density | 0.971 g/cm³ |
| Flash Point | 115.9 °C |
| Synonyms | Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde |
While a specific pathway for this compound is not detailed, scaling any synthesis from lab to industrial scale follows established engineering and chemical principles. The following workflow outlines the key stages and considerations for a successful scale-up, from initial research to industrial production.
This diagram shows the primary stages of scaling up a chemical process. The main challenges that arise during this transition, particularly between the lab and pilot stages, include [3]:
Based on general scale-up principles, here are some potential FAQs.
Q1: Our reaction yield drops significantly when we move from a 1-g to a 100-g batch. What could be the cause?
Q2: How can we safely manage the distillation of this compound at a larger scale?
Q3: What are the key safety precautions for handling this compound in the lab?
When a specific synthesis route is identified, the following methodology can be applied to develop a robust industrial process [3]:
While traditional hydroformylation uses high-pressure syngas (a toxic mixture of CO and H₂), recent research focuses on safer alternatives. The table below summarizes the core concepts identified.
| Alternative/Solution | Key Feature/Description | Potential Benefit / Risk Mitigation |
|---|---|---|
| Syngas Surrogates (e.g., Formaldehyde) | In-situ decomposition generates CO and H₂ [1]. | Avoids storage/handling of high-pressure syngas cylinders [1]. |
| Flow Chemistry / Microreactors | Reactions performed in sub-millimeter capillaries [2]. | Enhanced safety with toxic gases; superior temperature/pressure control; small reaction volumes minimize risk [2] [3]. |
| Aqueous Biphasic Catalysis (e.g., Ruhrchemie/Rhône-Poulenc process) | Water-soluble catalyst (e.g., Rhodium/TPPTS) in aqueous phase; organic products separated easily [4]. | Simplifies catalyst recycling; contains toxic catalyst in water phase; proven industrial scale [4]. |
Here are solutions to common issues when moving away from traditional syngas setups.
| Challenge | Possible Cause | Solution / Guidance |
|---|---|---|
| Low Conversion | Inefficient gas-liquid mixing and mass transfer. | In batch: optimize stirring speed/sparger design. In flow: use a microreactor designed for high mass transfer [2]. |
| Poor Regioselectivity | Unsuitable catalyst/ligand system or reaction conditions. | Research and select ligands (e.g., phosphines, phosphites) known to enhance desired linear/branched selectivity [4] [3]. |
| Catalyst Deactivation | Ligand degradation or catalyst poisoning. | Use high ligand-to-metal ratios; ensure syngas and olefin feeds are free from impurities like acetylene [3]. |
For a visual guide on selecting the right approach, the following diagram outlines the key decision points.
| Property | Value | Source |
|---|---|---|
| CAS Number | 18328-11-5 | [1] [2] [3] |
| Molecular Formula | C10H12O | [1] [4] [2] |
| Molecular Weight | 148.20 g/mol | [1] [2] [3] |
| Melting Point | 45-48 °C (lit.) | [1] [2] |
| Boiling Point | 243.3 ºC at 760 mmHg | [1] |
| Density | 0.971 g/cm³ | [1] [3] |
| Flash Point | 115.9 ºC | [1] |
The following guidelines are compiled from reliable chemical databases to ensure the compound's stability during storage.
Here are solutions to frequently encountered issues in the lab.
| Scenario | Possible Cause | Solution |
|---|---|---|
| Liquid compound solidifies | Storage temperature is at or below the melting point range (45-48°C). | Gently warm the container in a water bath at approximately 40-50°C. Avoid rapid, high heat. |
| Noticeable change in color or viscosity | Decomposition due to exposure to air, warmth, or light. | Thaw and bring to room temperature under an inert atmosphere. Check for signs of degradation before use. |
| Low yield in subsequent reactions | The aldehyde group may have oxidized to a carboxylic acid. | Ensure the compound is stored under an inert atmosphere and confirm storage time has not exceeded recommendations. |
Q1: What is the chemical structure of 4-Phenylbutanal?
C1=C(CCCC=O)C=CC=C1 [3], which corresponds to a linear four-carbon chain ending with an aldehyde group, attached to a phenyl ring at the fourth carbon.Q2: What are the primary safety hazards?
Q3: My this compound has degraded. What is a potential synthetic route to make more?
The diagram below outlines a recommended workflow to maintain the stability of this compound from storage to experimental use.
Here are some common problems researchers might encounter and their solutions, based on a kinetic study of oxidizing 4-oxo-4-phenyl butanoic acid [1].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Reaction Rate | Incorrect acidity level; wrong solvent polarity; low reactant concentration | Increase [H⁺]; increase acetic acid proportion in solvent; ensure [4-Oxo acid] is in sufficient excess [1] |
| Formation of By-products | Presence of free radical pathways; intervention of Cr(IV) intermediates | Add a trace inhibitor (e.g., acrylonitrile) to check for radical polymerization; add Mn(II) salts to sequester Cr(IV) intermediates [1] |
| Incorrect Stoichiometry | Side reactions consuming oxidant | Verify 1:1 mol ratio between oxidant and substrate; confirm reaction completion (e.g., 24h at 303K) [1] |
| Poor Product Yield | Incomplete reaction; wrong reaction temperature | Allow sufficient reaction time (up to 24 hours); maintain constant temperature (±0.01 K) [1] |
For the points mentioned in the table, here are more detailed methodologies.
Determining Reaction Order with Respect to [H⁺]
log \(k_{obs}\) against log [H⁺]. The slope of the linear plot gives the order with respect to [H⁺] (reported to be 1) [1].Testing for Free Radical Involvement
Investigating the Reaction Mechanism with Mn(II)
The diagram below outlines a systematic workflow for troubleshooting and optimizing the oxidation reaction, based on the experimental findings.
Oxidation Troubleshooting Workflow
The referenced study establishes several key principles for optimizing this type of oxidation reaction [1]:
For context, here are the basic properties of the compound [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.20 g/mol |
| Melting Point | 45-48 °C (lit.) |
| Boiling Point | ~243 °C (at 760 mmHg) |
| Flash Point | ~116 °C |
| Density | ~0.971 g/cm³ |
The following table summarizes key strategies identified for improving the efficiency of refrigeration systems in chemical processes [4] [5].
| Strategy | Key Actions | Potential Outcome / Consideration |
|---|---|---|
| Pump System Optimization | Optimize impeller size; install variable frequency drives (VFDs); redesign jacket inlets/outlets. | Reduces heat generation in pump and parasitic cooling load; lowers electrical consumption. |
| Process & Equipment Tuning | Conduct detailed energy balance; maximize heat transfer coefficient; ensure proper insulation. | Identifies unaccounted consumption; optimizes heat exchange area to reduce flow/pressure needs. |
| Advanced System Control | Shift load to hours with lower electricity prices; leverage thermal inertia of the process. | Exploits variable energy tariffs (6-8% savings); requires intelligent control systems. |
| Heat Transfer Optimization | Achieve turbulent flow in reactor jackets; optimize chilled brine flow rate and temperature. | Maximizes heat removal efficiency; must be balanced against increased pressure drop. |
The relationship between these strategies and the systematic approach to cost reduction can be visualized in the following workflow:
Q1: Why is precise temperature control so critical in exothermic reactions like those potentially involving this compound?
Q2: We are using a high-head pump, but our refrigeration costs are surprisingly high. What could be the issue?
Q3: What is the simplest first step to reduce refrigeration costs?
Q4: How can we reduce costs without a major capital investment in new chillers?
The search results I obtained lack detailed, step-by-step experimental protocols for the synthesis of this compound. The provided strategies are engineering and operational principles. To develop specific experimental guides, you would need to consult specialized synthetic chemistry literature, such as the synthesis references mentioned in some chemical databases [3].
The table below summarizes the key physicochemical properties of this compound, which is also known as 4-phenylbutyraldehyde or γ-phenylbutyraldehyde [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 [1] [2] [3] |
| Molecular Formula | C₁₀H₁₂O [1] [3] |
| Molecular Weight | 148.2 g/mol [1] [3] |
| Boiling Point | 243.3°C (at 760 mmHg) [1] |
| Melting Point | 45-48 °C [1] [3] |
| Density | 0.971 g/cm³ [1] |
| Flash Point | 115.9°C [1] |
| Synonyms | Benzenebutanal; 4-Phenylbutyraldehyde; γ-Phenylbutyraldehyde; Phenethylacetaldehyde [2] [3] [4] |
While a direct synthesis protocol for this compound was not found, the search results highlight advanced catalytic concepts relevant to your audience of researchers.
The following workflow outlines a general approach to developing and troubleshooting a catalytic process, incorporating these modern concepts.
Here are some hypothetical FAQs built around common catalytic challenges.
Q1: How can I improve the selectivity of my reaction to produce this compound and minimize side products?
Q2: Our catalyst deactivates too quickly. What are the primary factors we should investigate?
Q3: Why is it important to use standardized test protocols when evaluating catalysts?
Q4: How can we accelerate our catalyst screening and optimization process?
The table below summarizes the core structural and physical properties of these two compounds, which form the basis for their differing chemical behaviors [1] [2] [3].
| Property | 4-Phenylbutanal | Phenylacetaldehyde |
|---|---|---|
| CAS Number | 18328-11-5 [1] | 122-78-1 [2] [3] |
| Molecular Formula | C₁₀H₁₂O [1] | C₈H₈O [2] [3] |
| Molecular Weight | 148.20 g/mol [1] | 120.15 g/mol [3] |
| Structure | Aromatic ring separated from carbonyl by a three-carbon chain (C₆H₅-(CH₂)₃-CHO) | Aromatic ring adjacent to carbonyl (C₆H₅-CH₂-CHO) |
| Melting Point | 45 - 48 °C (lit.) [1] | -10 °C [3] / 33.5 °C [4] |
| Boiling Point | 243.3 °C [1] | 195 °C [2] [3] |
| Density | 0.971 g/cm³ [1] | 1.079 g/mL [3] |
| Flash Point | 115.9 °C [1] | 87 °C [2] / 188 °F (86.7 °C) [3] |
| Common Uses | Information limited; used in chemical synthesis. | Fragrances, flavors, synthesis of polymers and other chemicals (e.g., resmethrin) [2] [3]. |
The structural differences lead to significant variations in the compounds' reactivity and stability.
Phenylacetaldehyde is generally considered more reactive than its longer-chain analog due to two key factors:
This compound exhibits greater stability for the following reasons:
The reactivity of these compounds directly influences their safety profiles.
| Compound | Hazards | Key Precautionary Statements |
|---|---|---|
| Phenylacetaldehyde | Harmful (Xn), Flammable (F) [3]. Causes skin irritation and serious eye damage. Classified as air-sensitive [3]. | • Do not breathe dust/fumes/gas/mist. • Wear protective gloves/eye protection. • IF ON SKIN: Wash with plenty of soap and water. • IF INHALED: Remove to fresh air [3]. |
| This compound | Listed with the hazard code Xn (Harmful) [1]. Specific toxicological data (e.g., LD50) is not available in the search results. | Assume standard handling for harmful chemicals: use personal protective equipment and ensure adequate ventilation. |
Since the search results do not provide direct comparative experimental protocols, here is a general framework for designing reactivity tests, based on the properties analyzed:
To visualize the core structural concept that drives their differing reactivity, see the diagram below.
This diagram highlights the key structural difference: the length of the spacer chain between the reactive aldehyde group and the phenyl ring, which is the primary factor for their different chemical behaviors.
The table below summarizes the three main methodological approaches for NMR characterization, which are applicable to this compound and other organic molecules.
| Methodology | Key Technology / Principle | Key Information Provided | Best Use Case |
|---|---|---|---|
| Database Lookup | Curated libraries of experimental spectra | Experimental chemical shifts, coupling constants | Fastest method; for verifying known compounds against existing data [1] |
| Empirical Prediction | HOSE codes, Rule-based algorithms, Machine Learning | Predicted 1H/13C chemical shifts, signal multiplicity | Routine structure verification; quick feedback during synthesis [2] |
| Quantum Mechanical Calculation | Density Functional Theory (DFT) | Highly accurate predicted shifts based on electron density | In-depth studies of novel or complex molecules; highest accuracy needed [2] |
Here are the detailed methodologies for the key approaches outlined above.
For researchers who need to run the spectrum themselves, this is a standard protocol for solution-state 1H NMR [3] [1]:
zg30 pulse sequence) is used. Typical parameters include [1]:For computer-assisted structure verification, you can predict the spectrum using software tools.
The following diagram illustrates the logical workflow for characterizing a compound like this compound using NMR, integrating both experimental and prediction-based methods.
Since a published spectrum for this compound was not found, here are practical steps to locate it:
The table below summarizes the basic identifying information for this compound [1] [2] [3]:
| Property | Description |
|---|---|
| Chemical Name | This compound [2] [3] |
| Synonyms | Benzenebutanal; 4-Phenylbutyraldehyde; γ-Phenylbutyraldehyde [1] [2] [3] |
| CAS Registry Number | 18328-11-5 [1] [2] [3] |
| Molecular Formula | C10H12O [1] [2] [3] |
| Molecular Weight | 148.20 g/mol [1] [2] [3] |
| Structure | A four-carbon aliphatic chain with an aldehyde (-CHO) at one end and a phenyl ring at the other [1]. |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The following workflow outlines the standard experimental protocol for analyzing a liquid organic compound like this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory [4].
Experimental Workflow for FTIR Analysis
Based on its functional groups, the IR spectrum of this compound is expected to show several key absorptions. The table below predicts these characteristic peaks and their assignments [5] [6].
| Expected Wavenumber (cm⁻¹) | Bond/Vibration | Intensity & Shape | Assignment |
|---|---|---|---|
| ~1725-1740 | C=O Stretch | Strong, Sharp | Aliphatic Aldehyde |
| ~2700 & ~2800 | C-H Stretch (aldehyde) | Two Weak bands | Aldehyde |
| ~2820 & ~2850 | C-H Stretch | Medium | -CH₂- groups |
| ~3020 | C-H Stretch | Weak | Aromatic C-H |
| ~1600, 1580, 1500 | C=C Stretch | Variable, Sharp | Aromatic Phenyl Ring |
| ~700-750 | C-H Bend | Strong | Monosubstituted Phenyl |
When you obtain an IR spectrum, you can prioritize your analysis by focusing on a few key areas, often called the "tongues and swords" [6].
Quick-Start Guide for IR Spectrum Interpretation
Since a specific spectrum for this compound was not available in the public domain through this search, you can take the following steps to acquire it:
For your research and development work, here are the key properties of this compound (CAS 18328-11-5) compiled from chemical databases [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Number | 18328-11-5 |
| Molecular Formula | C10H12O |
| Molecular Weight | 148.2 g/mol |
| Melting Point | 45-48 °C |
| Boiling Point | 243.3 °C (at 760 mmHg) [1]; 102-103 °C (at 12 Torr) [2] |
| Density | 0.971 g/cm³ [1]; 1.002 g/cm³ (at 19 °C) [2] |
| Flash Point | 115.9 °C [1] |
| Synonyms | Benzenebutanal, 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde [1] [2] [3] |
A highly relevant study demonstrates the microbial synthesis of flavoring phenylbutanoids, which are structurally related to this compound, using an engineered strain of Corynebacterium glutamicum [4]. The methods and quantitative results for the key compounds are summarized below.
The following table summarizes the product titers achieved from supplemented precursors [4]:
| Product | Precursor | Maximum Product Titer (mg/L) | Maximum Product Titer (mM) |
|---|
| Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) | p-Coumaric Acid | 99.8 mg/L | 0.61 mM | | Zingerone | Ferulic Acid | 70.0 mg/L | 0.36 mM | | Benzylacetone | Cinnamic Acid | 10.5 mg/L | 0.07 mM |
The research provides a detailed methodology for the synthesis [4]:
The logical workflow of this microbial synthesis is as follows:
The following table summarizes the key ions reported in the electron ionization mass spectrum of this compound from the NIST database [1]. The molecular weight of this compound (C10H12O) is 148.20 g/mol [1] [2].
| m/z Value | Relative Abundance | Potential Fragment Identification |
|---|---|---|
| 148 | -- (Molecular Ion, M+) | C10H12O+ |
| 91 | High (Base Peak) | C7H7+ (Tropylium ion) |
| 104 | Present | C8H8+ |
| 129 | Present | C9H9O+? (M+ - H2O - H?) |
The fragmentation pattern of this compound is driven by the stability of the resulting carbocations. The key pathways are illustrated below, followed by a detailed explanation.
Formation of the Tropylium Ion (m/z 91): The base peak at m/z 91 is a classic indicator in mass spectrometry for the tropylium ion (C7H7+) [3]. For this compound, this can form through alpha-cleavage next to the carbonyl, followed by a McLafferty-type rearrangement where the gamma (γ) carbon is part of the phenyl ring. This results in the loss of a neutral CH2=CH-CHO fragment and the formation of the highly stable tropylium ion [4] [3].
Alpha-Cleavage (m/z 104): A peak at m/z 104 is consistent with the C8H8+ fragment. This likely arises from a simple alpha-cleavage of the C-C bond adjacent to the carbonyl group, losing a neutral •CH2-CHO radical. The resulting ion retains the phenyl ring, contributing to its stability [4].
Loss of Water and Other Fragments: The pathway to the ion at m/z 129 is less common but can be rationalized. Aldehydes can undergo fragmentation involving the loss of H2O (M-18) or H• (M-1) [4] [5]. The m/z 129 ion (M-19) may result from a combination of these processes.
The mass spectral data for this compound compiled by NIST was likely acquired under standard conditions for organic compounds [1]:
For researchers, the mass spectrum of this compound is characterized by:
The table below summarizes the fundamental differences between these two compounds.
| Property | 4-Phenylbutanal | 4-Phenylbutyric Acid |
|---|---|---|
| CAS Number | 18328-11-5 [1] | 1821-12-1 [2] |
| Chemical Structure | ![]() |
![]() |
| IUPAC Name | This compound [1] | 4-Phenylbutanoic acid [3] |
| Molecular Formula | C10H12O [1] | C10H12O2 [2] |
| Molecular Weight | 148.20 g/mol [1] | 164.20 g/mol [2] |
| Melting Point | 45-48 °C [1] | 49-53 °C [2] |
| Boiling Point | 243.3°C [1] | 165°C at 10 mmHg [2] |
| Functional Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Primary Applications | Used as a chemical intermediate in organic synthesis [1]. | Urea cycle disorder medication, chemical chaperone in research, histone deacetylase (HDAC) inhibitor [4] [5] [6]. |
Given its established biological roles, 4-Phenylbutyric acid (4-PBA) has a rich profile of experimental data. The following diagram outlines its three primary, well-researched mechanisms of action.
The diverse mechanisms of 4-PBA are supported by specific experimental findings:
1. Urea Cycle Disorders (Ammonia Scavenging)
2. Chemical Chaperone Activity (Maintaining Proteostasis)
3. Epigenetic Modulation (HDAC Inhibition)
To illustrate how the chemical chaperone function of 4-PBA is evaluated, here is a generalized in vitro protocol based on common research methodologies.
Key Steps in the Workflow:
Chromatography determines material purity by separating the sample mixture and measuring how much of the target substance is present compared to impurities [1].
Here are detailed methodologies for two common chromatographic techniques.
HPLC is suitable for non-volatile or thermally sensitive compounds, which likely includes 4-Phenylbutanal given its stated boiling point of 243.3°C [1] [3]. The following protocol is adapted from a validated UPLC method for another polar pharmaceutical compound [4].
GC is ideal for volatile and thermally stable compounds. This protocol is based on standard practices for determining solvent purity [5].
This table will help you compare the two main techniques for your guide.
| Feature | HPLC/UPLC | Gas Chromatography (GC) |
|---|---|---|
| Best For | Non-volatile, thermally sensitive compounds [1] | Volatile, thermally stable compounds [5] |
| Separation Principle | Polarity, solubility, affinity [1] | Volatility and interaction with stationary phase [5] |
| Quantitative Analysis | Excellent; via peak area/height [1] | Excellent; via peak area/height [5] |
| Key Parameters | Column chemistry, mobile phase composition/gradient, pH, temperature [2] [6] | Column type, temperature program, carrier gas flow rate [5] |
| Pros | Highly versatile; multiple separation modes (reversed-phase, HILIC, ion-pair) [6] | High resolution and sensitivity for volatiles [5] |
| Cons | May require method optimization for polar compounds [6] | Limited to volatile samples; thermal decomposition risk [5] |
The following diagram outlines the general workflow for assessing chromatographic purity, which applies to both HPLC and GC methods.
When developing and publishing your purity method, keep these points in mind:
The core differences between these two aldehydes are summarized in the following table for a quick overview.
| Property | 4-Phenylbutanal | Benzaldehyde |
|---|---|---|
| CAS Number | 18328-11-5 [1] | 100-52-7 [2] [3] |
| Molecular Formula | C10H12O [1] | C7H6O [2] [3] |
| Molecular Weight | 148.202 g/mol [1] | 106.12 g/mol [3] |
| Melting Point | 45-48 °C [1] | -57.12 °C [2] / -26 °C [3] |
| Boiling Point | 243.3 °C [1] | 178.1 °C [2] |
| Density | 0.971 g/cm³ [1] | 1.044 g/mL [2] |
| Flash Point | 115.9 °C [1] | 64-145 °C (values vary by source) [2] [3] |
| Vapor Pressure | 0.0323 mmHg at 25°C [1] | 4 mmHg at 45°C [3] |
| Water Solubility | Information missing | ~6.95 g/L at 25°C [2] |
| LogP | 2.21 [1] | 1.64 [2] |
| Structural Feature | Phenyl group separated from aldehyde by a 4-carbon alkyl chain | Formyl group attached directly to the benzene ring |
The relationship between their structures and the resulting properties can be visualized in the following diagram:
Diagram: Structural Impact on Physical Properties
The physicochemical data for these compounds are typically determined through standardized experimental methods.
1. Vapor Pressure Measurement
2. Melting Point Determination
3. Water Solubility Measurement
The available data has some limitations that you may need to address in your work:
I suggest you consult specialized handbooks like the CRC Handbook of Chemistry and Physics or search in-depth in databases such as SciFinder or Reaxys to find more complete datasets and primary literature for these compounds.
The basic identifying information for the compound is consolidated in the table below.
| Property | Information |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| Synonyms | 4-Phenylbutyraldehyde, γ-Phenylbutyraldehyde, Benzenebutanal [4] [3] [5] |
| CAS Registry Number | 18328-11-5 [4] [2] [3] |
| Molecular Formula | C10H12O [1] [4] [3] |
| Molecular Weight | 148.20 g/mol [4] [2] [5] |
Other reported physical properties include a density of 0.971 g/cm³ and a boiling point of 243.3°C at 760 mmHg [4] [5].
The following table compares common spectroscopic techniques relevant to validating a compound's identity. While specific data for this compound is unavailable, the general principles from the search results provide a framework for method selection [6] [7] [8].
| Method | Primary Application in Validation | Key Information Provided |
|---|---|---|
| IR Spectroscopy [8] | Functional group identification | Identifies specific bonds and functional groups (e.g., C=O, C-H) based on their vibrational frequencies. |
| UV-Vis Spectroscopy [6] [7] | Detecting conjugated systems | Measures absorption of UV or visible light, useful for compounds with conjugated π-electron systems. |
| Mass Spectrometry (MS) [3] | Determining molecular weight & structure | Provides molecular weight and fragments pattern, which helps in elucidating the molecular structure. |
A general workflow for combining these techniques for compound validation can be summarized as follows:
Irritant;Health Hazard